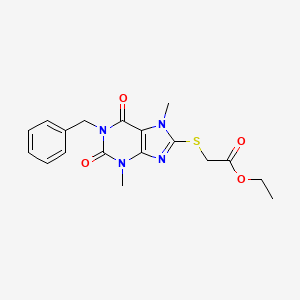

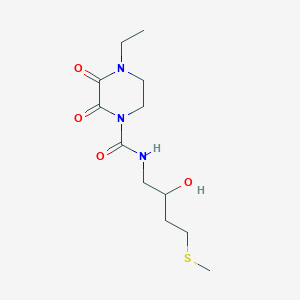

![molecular formula C9H15ClN2O B2872332 [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride CAS No. 1864015-42-8](/img/structure/B2872332.png)

[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2O . It is also known by other names such as 4-methoxyphenylhydrazine hydrochloride, 4-methoxyphenyl hydrazine hydrochloride, and 4-anisylhydrazine hydrochloride .

Synthesis Analysis

The synthesis of “this compound” can be achieved through several methods. One such method involves the reaction of 4-methoxyphenyl hydrazine with methyl levulinate under acid-catalyzed conditions . The resulting phenylhydrazone is then heated to allow isomerization to an enamine and a subsequent cyclic [3,3] sigmatropic rearrangement . The elimination of ammonia gives the indole .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H11ClN2O . The molecular weight of this compound is 174.63 g/mol .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can participate in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes .Physical and Chemical Properties Analysis

“this compound” is a crystalline powder with a molecular weight of 174.63 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Compounds

The compound [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride has been utilized as a starting material or intermediate in the synthesis of a wide range of organic molecules. It plays a crucial role in facilitating reactions such as Friedel–Crafts reactions, cyclization, and the formation of Schiff and Mannich bases. These synthetic applications lead to the production of compounds with potential biological activities or as part of the structural framework in more complex molecules. For example, Mizuno et al. (2006) explored its use in the syntheses of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), demonstrating its utility in creating novel compounds through a new synthetic route that includes cyclization with hydrazine (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

Antibacterial and Antifungal Activities

Several studies have investigated the antimicrobial properties of compounds synthesized from this compound. The creation of Schiff bases and other derivatives has shown moderate to good antibacterial and antifungal activities. Bharti et al. (2010) synthesized a series of compounds that displayed significant antimicrobial activity, illustrating the potential of this compound derivatives as candidates for developing new antimicrobial agents (Bharti, Nath, Tilak, & Singh, 2010).

Environmental and Biological Applications

The compound and its derivatives have also found applications in environmental and biological contexts. For instance, Zhu et al. (2019) reported the design of a ratiometric fluorescent probe for the detection of hydrazine, a compound related to this compound, in biological and water samples. This probe, utilizing a novel synthetic derivative, offers a low cytotoxicity, reasonable cell permeability, and a large Stokes shift, making it suitable for environmental monitoring and biological imaging (Zhu, Xu, Sang, Zhao, Wang, Wu, Fan, Wang, & Li, 2019).

Mecanismo De Acción

While the specific mechanism of action for “[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride” is not mentioned in the search results, hydrazine derivatives like this one are known to participate in various chemical reactions. For example, in the Wolff-Kishner reduction, hydrazine reacts with a carbonyl to form a hydrazone, which can then be converted to the corresponding alkane by reaction with a base and heat .

Safety and Hazards

“[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride” is considered hazardous. It may cause an allergic skin reaction and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)ethylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-7(11-10)8-3-5-9(12-2)6-4-8;/h3-7,11H,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMLEFOAKXEJKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872249.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2872251.png)

![(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2872252.png)

![5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2872262.png)

![3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide](/img/structure/B2872272.png)